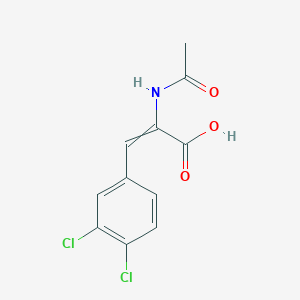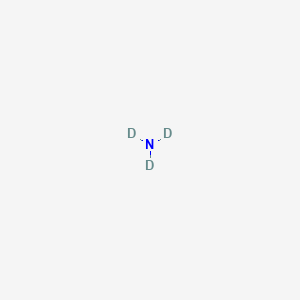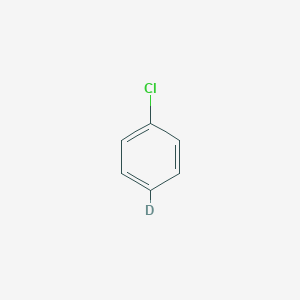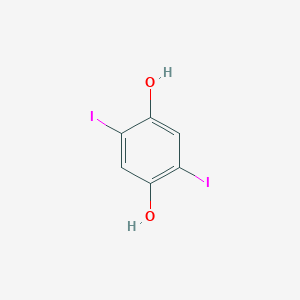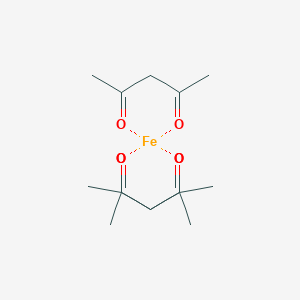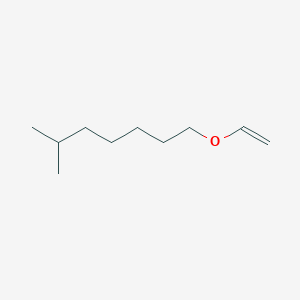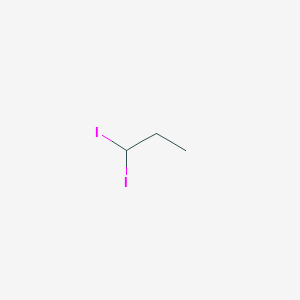
1,1-Diiodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diiodopropane is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular formula of C3H6I2 and a molecular weight of 305.89 g/mol. The compound is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,1-Diiodopropane is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can transfer an alkyl group to a nucleophile. This property makes it useful in organic synthesis.
Biochemische Und Physiologische Effekte
1,1-Diiodopropane has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. The compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1-Diiodopropane in lab experiments is its ability to act as an alkylating agent. This property makes it useful in the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety measures when working with 1,1-Diiodopropane.
Zukünftige Richtungen
There are several future directions for the research of 1,1-Diiodopropane. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of its potential as an anti-cancer agent. Further studies are needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Conclusion:
In conclusion, 1,1-Diiodopropane is a chemical compound that has several scientific research applications. It is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects. The compound is highly reactive and can be hazardous if not handled properly. Further research is needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,1-Diiodopropane can be achieved through the reaction of 1,3-dichloropropane with sodium iodide in the presence of acetone. The reaction results in the formation of 1,1-Diiodopropane and sodium chloride. The purity of the compound can be improved through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1-Diiodopropane is primarily used as a reagent in organic synthesis. It is commonly used in the preparation of various organic compounds, such as alkenes and alkynes. The compound is also used in the synthesis of various bioactive molecules, including steroids and antibiotics.
Eigenschaften
CAS-Nummer |
10250-52-9 |
|---|---|
Produktname |
1,1-Diiodopropane |
Molekularformel |
C3H6I2 |
Molekulargewicht |
295.89 g/mol |
IUPAC-Name |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
InChI-Schlüssel |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
Kanonische SMILES |
CCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



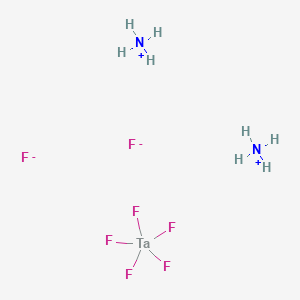
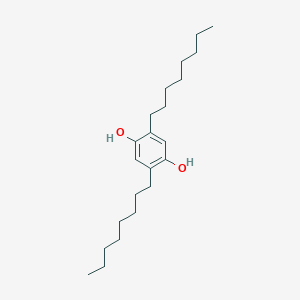
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
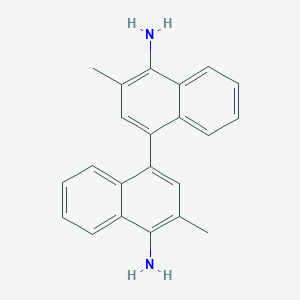
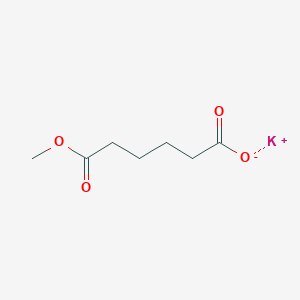
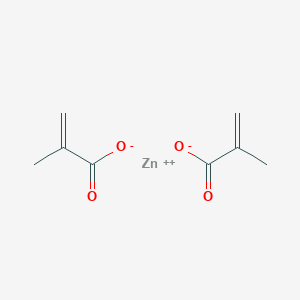
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

